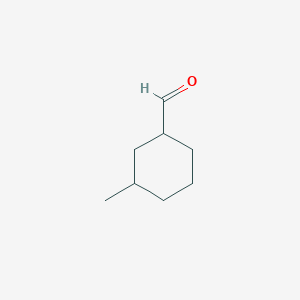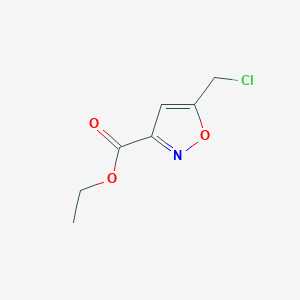
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The presence of the aryl group and the long alkyl chain in the structure of such compounds has been associated with potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes targeted for the treatment of conditions like dementias and myasthenia gravis .
Synthesis Analysis
The synthesis of 5-aryl-1,3,4-oxadiazoles typically involves the reaction of commercially available or in-house prepared hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using reagents such as p-toluenesulfonyl chloride and triethylamine. The yields for these reactions can vary from moderate to high, ranging from 41% to 100% . Although the specific synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is not detailed in the provided papers, the general synthetic route for similar compounds suggests a feasible approach for its preparation.
Molecular Structure Analysis
The molecular structure of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The aryl group, in this case, a butoxyphenyl moiety, is attached to the oxadiazole ring, which can influence the compound's interaction with biological targets such as enzymes .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are known to interact with AChE and BChE enzymes, potentially inhibiting their activity. The mode of interaction is non-covalent, and these compounds can block the entry into the enzyme gorge and catalytic site, which is crucial for their inhibitory function. The specific interactions and inhibitory potency can be influenced by the substituents on the oxadiazole ring, as seen in the structure-activity relationships identified in the studies .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine are not explicitly provided in the papers, the properties of similar 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically characterized by their spectroscopic data, including IR, 1H-NMR, 13C-NMR, and HRMS, which help in confirming their structure . The antioxidant properties of related compounds have been evaluated using assays such as DPPH and FRAP, indicating that some derivatives exhibit significant free-radical scavenging ability .
科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazoles, including derivatives similar to 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, have shown promise in antimicrobial and anti-proliferative applications. For example, certain N-Mannich bases of 1,3,4-oxadiazole have demonstrated inhibitory activity against pathogenic bacteria and fungi, along with potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Enzyme Inhibition for Neurological Disorders
5-Aryl-1,3,4-oxadiazoles, akin to the mentioned compound, have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are targeted in the treatment of conditions like dementia and myasthenia gravis. Some derivatives have shown moderate inhibition, suggesting their potential therapeutic use (Pflégr et al., 2022).
Innovative Synthesis Methods
Innovative synthesis methods for 1,3,4-oxadiazole derivatives, which can include 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, have been developed. These methods offer alternative and efficient approaches to synthesizing fully substituted 1,3,4-oxadiazole derivatives, broadening the scope for medicinal chemistry applications (Ramazani & Rezaei, 2010).
Antioxidant and Anti-inflammatory Properties
Some derivatives of 1,3,4-oxadiazol-2-amine have shown significant antioxidant and anti-inflammatory activities. These findings highlight the potential for using such compounds in treatments targeting oxidative stress and inflammatory conditions (Sravya et al., 2019).
Anticancer Potential
Specific N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have exhibited notable anticancer activity. These compounds have been tested against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ahsan et al., 2014).
作用機序
Target of Action
It is structurally similar to bufexamac, a non-steroidal anti-inflammatory drug (nsaid) used to treat skin conditions like atopic eczema and inflammatory dermatoses . Therefore, it may share similar targets and mechanisms of action.
Mode of Action
Based on its structural similarity to bufexamac, it may also act as an nsaid, reducing inflammation by inhibiting the production of prostaglandins
Biochemical Pathways
As an nsaid, it may influence the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation .
Result of Action
If it acts similarly to bufexamac, it may reduce inflammation and alleviate symptoms of skin conditions by inhibiting the production of prostaglandins .
Safety and Hazards
The safety and hazards of “5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific properties. A similar compound, “4-Butoxyacetanilide”, is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .
将来の方向性
特性
IUPAC Name |
5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQQCJUWDVEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565338 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
91643-58-2 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)






